molecular formula C7H5ClN6O B3331437 N-(5-tetrazolyl)-3-chloro-2-pyridinecarboxamide CAS No. 83282-18-2

N-(5-tetrazolyl)-3-chloro-2-pyridinecarboxamide

Cat. No.: B3331437
CAS No.: 83282-18-2
M. Wt: 224.61 g/mol
InChI Key: BJOZYQHAQSLKLL-UHFFFAOYSA-N
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Description

N-(5-tetrazolyl)-3-chloro-2-pyridinecarboxamide is a compound that features a tetrazole ring, a pyridine ring, and a carboxamide group. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tetrazolyl)-3-chloro-2-pyridinecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the pyridinecarboxamide moiety. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide under acidic conditions . The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-tetrazolyl)-3-chloro-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products will include various oxidized or reduced forms of the tetrazole ring.

    Hydrolysis: Hydrolysis of the carboxamide group will yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-tetrazolyl)-3-chloro-2-pyridinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-tetrazolyl)-3-chloro-2-pyridinecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds such as 5-phenyltetrazole and 5-aminotetrazole share the tetrazole ring structure.

    Pyridinecarboxamide Derivatives: Compounds like nicotinamide and isonicotinamide have similar pyridinecarboxamide structures.

Uniqueness

N-(5-tetrazolyl)-3-chloro-2-pyridinecarboxamide is unique due to the combination of the tetrazole ring, chlorine-substituted pyridine ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-N-(2H-tetrazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN6O/c8-4-2-1-3-9-5(4)6(15)10-7-11-13-14-12-7/h1-3H,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOZYQHAQSLKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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